4-甲氧基-N-甲基-3-硝基苯胺

描述

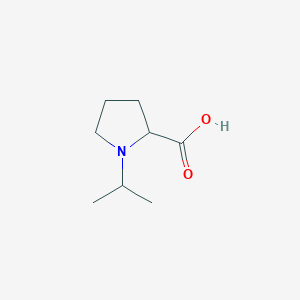

4-Methoxy-N-methyl-3-nitroaniline is an aniline compound used in the synthesis of dyes and pigments . It is one of the intermediates or products in the photochemical transformations of 2,4-dinitrotoluene (2,4-DNT) in aqueous solutions .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . The synthesis of 4-Methyl-3-nitroaniline involves sulfuric acid being added dropwise to p-toluidine at room temperature and stirred to obtain a clear solution .Molecular Structure Analysis

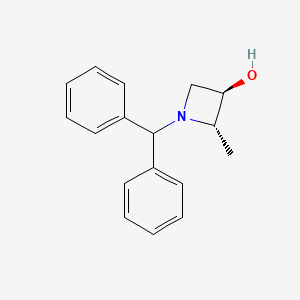

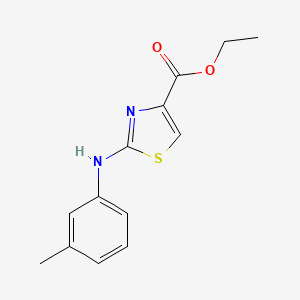

The molecular formula of 4-Methoxy-N-methyl-3-nitroaniline is C8H10N2O3. It has an average mass of 182.177 Da and a monoisotopic mass of 182.069138 Da . The crystal structure analysis of similar compounds shows that the molecules are very similar, but they have very different intermolecular interactions .Chemical Reactions Analysis

In the organic compound 4-methoxy-2-nitroaniline, three important functional groups are present on one benzene ring: amino, nitro, and methoxy. The nitroaniline contains both amino and nitro substituents resulting in high polarizability causes a substantial polarization shift in the benzene rings .Physical And Chemical Properties Analysis

4-Methoxy-N-methyl-3-nitroaniline has a density of 1.3±0.1 g/cm3, a boiling point of 328.9±32.0 °C at 760 mmHg, and a flash point of 152.7±25.1 °C . Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R .科学研究应用

分光光度法应用

4-甲氧基-N-甲基-3-硝基苯胺和相关的硝基苯胺已被探索用于分光光度法。例如,如 2-甲氧基-4-硝基苯胺等硝基苯胺已被测试为用于测定药物制剂中的炔雌醇的分光光度试剂。该应用依赖于从将重氮化的硝基苯胺与目标化合物偶联所获得的反应产物的吸光度测量,展示了该化合物在药物定量分析化学中的效用 (Teixeira 等人,2011)。

合成和化学转化

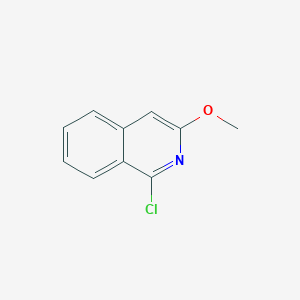

4-甲氧基-N-甲基-3-硝基苯胺用作各种化学合成中的中间体。例如,它已被用于合成复杂化合物,如 4-氯-6-甲氧基-2-甲基-3-硝基喹啉,该化合物是通过一系列反应从 4-甲氧基苯胺开始生产的。这展示了该化合物在合成更复杂的化学结构中的作用,这对先导研究和大规模应用有益 (Zhao 等人,2017)。

检测和传感应用

类似的化合物,如 4-硝基苯胺,已被用于开发新型传感器。合成了一种用于测定 4-硝基苯胺的分子印迹荧光传感器,展示了高灵敏度和选择性。该传感器的设计涉及分子印迹,表明 4-甲氧基-N-甲基-3-硝基苯胺在为环境和工业应用创建灵敏检测系统中具有潜在用途 (谢等人,2020)。

液晶研究

4-甲氧基-N-甲基-3-硝基苯胺相关化合物因其在液晶研究中的特性而被研究。例如,对 4-硝基苯胺衍生物(如带有额外甲基或烷氧基取代基的衍生物)的研究揭示了这些化合物的热性质和液晶行为的见解。这些研究有助于理解介晶性质,这对于电子和显示技术中先进材料的开发至关重要 (Takenaka & Teshima,1994)。

光聚合

4-甲氧基-N-甲基-3-硝基苯胺及其衍生物在光聚合过程中具有潜在应用。一项对相关化合物 2-((4-苯甲酰苯基)((1-甲氧基-2-甲基-1-氧代丙烷-2-基)氧基)氨基)-2-甲基丙酸甲酯的研究探索了其在氮氧化物介导光聚合中作为光引发剂的用途。这突出了此类化合物在高级聚合物化学和材料科学中可以发挥的作用 (Guillaneuf 等人,2010)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

未来方向

属性

IUPAC Name |

4-methoxy-N-methyl-3-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-3-4-8(13-2)7(5-6)10(11)12/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEHTHHPWNJJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。